molecular formula C10H12F3N B3039594 (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine CAS No. 1212332-00-7

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B3039594
CAS No.: 1212332-00-7
M. Wt: 203.2 g/mol
InChI Key: MSIIWASETQDPAJ-ZETCQYMHSA-N
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Description

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine chain

Scientific Research Applications

Chemistry

In chemistry, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its derivatives may exhibit bioactivity, making it a potential candidate for drug discovery and development .

Medicine

The compound’s unique chemical properties make it a potential candidate for pharmaceutical applications. It can be used to develop new drugs with improved efficacy and stability. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective in treating various diseases .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of “(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

As with any chemical, handling “(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” requires appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions for research on “(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” would depend on the specific field of study. In medicinal chemistry, for example, it could be explored for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF₃SO₂Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(1S)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIWASETQDPAJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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